molecular formula C11H9BrN4 B581246 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1072944-89-8

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B581246
M. Wt: 277.125
InChI Key: MMFBOTSACKFHNW-UHFFFAOYSA-N
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Description

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound that falls under the category of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects . They are extensively utilized in the synthesis of condensed heterocyclic systems, particularly pyrazolo [1,5- a ]pyrimidines .


Synthesis Analysis

The synthesis of such compounds involves the reaction with 1,3-biselectrophilic reagents . A regioselective, high yield synthesis of 7-amino-5-arylpyrazolo [1,5- a ]pyrimidine-3,6-dicarbonitriles was developed by the reaction of N - (5-amino-4-cyano-1 H -pyrazole-3-yl)-benzamide with various cinnamonitriles and enaminones in pyridine at 120°C under controlled microwave heating conditions .


Molecular Structure Analysis

The molecular structure of these compounds was established by analytical and spectral data as well as single-crystal diffraction . The relative nucleophilicity of exo- and endocyclic nitrogen atoms in 1-unsubstituted 3 (5)-aminopyrazoles is not clear and contradicting .


Chemical Reactions Analysis

The reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones leads to the synthesis of functionally substituted pyrazolo [1,5-a]pyrimidine derivatives .

Scientific Research Applications

Application 1: Antileishmanial and Antimalarial Activities

  • Summary of the Application : Pyrazole-bearing compounds, such as “5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Methods of Application or Experimental Procedures : The pyrazole derivatives were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated . A molecular docking study was conducted on Lm-PTR1, complexed with Trimethoprim .
  • Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The molecular docking study justified the better antileishmanial activity of compound 13 . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Application 2: Synthesis of Pyrazoles

  • Summary of the Application : Pyrazole synthesis is a significant area in organic chemistry due to the wide range of applications of pyrazoles. “5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” can be used in the synthesis of various pyrazole derivatives .
  • Methods of Application or Experimental Procedures : Various methods have been developed for the synthesis of pyrazoles. One such method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions. In situ oxidation employing bromine then affords a wide variety of pyrazoles . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles .
  • Results or Outcomes : These methods have been shown to provide a broad range of pyrazole derivatives in good yields and high selectivity .

Application 3: GABA Inhibitor

  • Summary of the Application : Certain pyrazole derivatives, such as “5-amino-1-(2,6-dichloro-4-trifluoromethyl) phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole”, have been described as potent GABA (γ-aminobutyric acid) inhibitors with selectivity toward insect versus mammalian receptors . Although not explicitly mentioned, it is plausible that “5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” could have similar properties due to its structural similarity.

Future Directions

The future directions of research on this compound could involve further investigation into its chemistry and regioselectivity . It may also be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

5-amino-1-(3-bromophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBOTSACKFHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674826
Record name 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

CAS RN

1072944-89-8
Record name 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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